molecular formula C11H13NO2 B105148 Acetamide, N-[4-(1-oxopropyl)phenyl]- CAS No. 16960-49-9

Acetamide, N-[4-(1-oxopropyl)phenyl]-

Cat. No. B105148
CAS RN: 16960-49-9
M. Wt: 191.23 g/mol
InChI Key: JGCDYYAXNUYBHB-UHFFFAOYSA-N
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Patent
US04677228

Procedure details

Acetanilide (13.94 g), propionyl chloride (14.31 g) and 1,2,4-trichlorobenzene (100 ml) were warmed to 60° C. and aluminium trichloride (40.0 g) was added over 15 minutes. The mixture was heated at 100° C. for 90 minutes, cooled at 40° C. and ethanol (200 ml) was added dropwise keeping the temperature below 60° C. by means of an ice-water bath. After stirring for 30 minutes at 40° C. a homogeneous system was obtained. This was quenched with water (100 ml) at 25°-30° C. and stirred for 15 minutes. Dichloromethane (300 ml) and water (200 ml) were added and the organic layer was separated and washed with water (2×200 ml). The organic layer was evaporated to about half-volume (about 150 ml), and petroleum ether (60° C.-80° C.) (150 ml) was added at 50° C. A solid precipitated and was collected after 60 minutes of stirring to afford p-acetamidopropiophenone (15.12 g; 79%), m.p. 169°-70° C.
Quantity
13.94 g
Type
reactant
Reaction Step One
Quantity
14.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:11](Cl)(=[O:14])[CH2:12][CH3:13].ClC1C=CC(Cl)=CC=1Cl.[Cl-].[Cl-].[Cl-].[Al+3]>C(O)C>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:14])[CH2:12][CH3:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
13.94 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
14.31 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 40° C. a homogeneous system
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 40° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 60° C.
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This was quenched with water (100 ml) at 25°-30° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Dichloromethane (300 ml) and water (200 ml) were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to about half-volume (about 150 ml), and petroleum ether (60° C.-80° C.) (150 ml)
ADDITION
Type
ADDITION
Details
was added at 50° C
CUSTOM
Type
CUSTOM
Details
A solid precipitated
CUSTOM
Type
CUSTOM
Details
was collected after 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
of stirring

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.12 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.